molecular formula C19H19ClF3NO5 B10863429 Methyl 2-{[(4-chlorophenyl)carbonyl]amino}-3,3,3-trifluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate

Methyl 2-{[(4-chlorophenyl)carbonyl]amino}-3,3,3-trifluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate

Cat. No.: B10863429
M. Wt: 433.8 g/mol
InChI Key: SWBGCBRJKPFWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[(4-CHLOROBENZOYL)AMINO]-3,3,3-TRIFLUORO-2-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)PROPANOATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chlorobenzoyl group, and a cyclohexenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(4-CHLOROBENZOYL)AMINO]-3,3,3-TRIFLUORO-2-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)PROPANOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then reacted with a trifluoromethyl ketone under controlled conditions to introduce the trifluoromethyl group. The final step involves the cyclization of the intermediate with a suitable cyclohexenone derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(4-CHLOROBENZOYL)AMINO]-3,3,3-TRIFLUORO-2-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

METHYL 2-[(4-CHLOROBENZOYL)AMINO]-3,3,3-TRIFLUORO-2-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of METHYL 2-[(4-CHLOROBENZOYL)AMINO]-3,3,3-TRIFLUORO-2-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-[(4-CHLOROBENZOYL)AMINO]-3,3,3-TRIFLUORO-2-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)PROPANOATE
  • 2- (4-氯苯甲酰基)氨基-2- (2-氧代-1,2-二氢喹啉-4-基)甲基丙二酸二乙酯

Uniqueness

The uniqueness of METHYL 2-[(4-CHLOROBENZOYL)AMINO]-3,3,3-TRIFLUORO-2-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)PROPANOATE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19ClF3NO5

Molecular Weight

433.8 g/mol

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propanoate

InChI

InChI=1S/C19H19ClF3NO5/c1-17(2)8-12(25)14(13(26)9-17)18(16(28)29-3,19(21,22)23)24-15(27)10-4-6-11(20)7-5-10/h4-7,25H,8-9H2,1-3H3,(H,24,27)

InChI Key

SWBGCBRJKPFWEU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C(=O)OC)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)Cl)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.